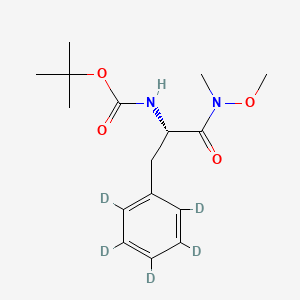

N-Boc-N-甲氧基-N-甲基-L-苯基-d5-丙氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide” is a compound with a molecular weight of 313.40 and a molecular formula of C16H19D5N2O4 . It is an intermediate during the synthesis of some HIV protease inhibitors . It is also the deuterium-labeled version of Picoxystrobin, a primary strobilurin fungicide widely applied for plant disease control .

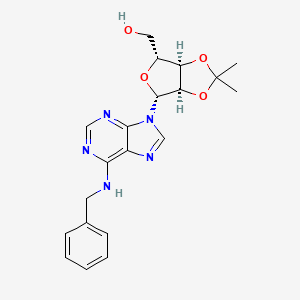

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H19D5N2O4 . The SMILES representation isCN(OC)C(C@HC([2H])=C([2H])C([2H])=C1[2H])NC(OC(C)(C)C)=O)=O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.40 . It is soluble in dichloromethane and methanol . It is recommended to be stored at 2-8°C .科学研究应用

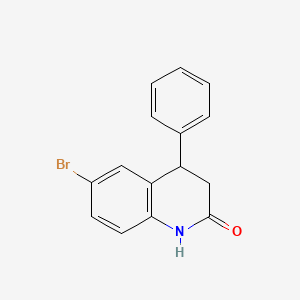

HIV Protease Inhibitors Synthesis

“N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide” is used as an intermediate during the synthesis of some HIV protease inhibitors . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C. They prevent viral replication by inhibiting the activity of protease, an enzyme used by the viruses to cleave nascent proteins for final assembly of new virions.

Proteomics Research

This compound is also used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their abundances, modifications, interactions, and functions. The use of stable isotopes like deuterium (D) in this compound can help in the accurate quantitation of proteins in complex biological samples.

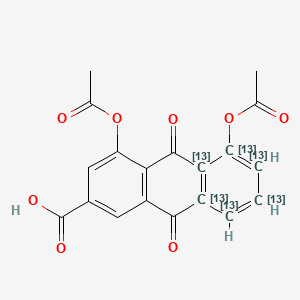

Fungicide Synthesis

“N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide” is the deuterium labeled Picoxystrobin . Picoxystrobin is a primary strobilurin fungicide that is widely applied for plant disease control . Strobilurin fungicides inhibit mitochondrial respiration in fungi, which is crucial for their energy production and survival.

Isotope-Labeled Compounds

The compound is one of the isotope-labeled compounds . Isotope labeling is a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell. The reactant is ‘labeled’ by replacing specific atoms by their isotope, and the reactant is then allowed to undergo the reaction.

Drug Development

Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Mitochondrial Respiration Studies

Picoxystrobin, for which this compound is a deuterium labeled version, inhibits mitochondrial respiration via blocking electron transfer . Therefore, it can be used in studies investigating the mechanisms of mitochondrial respiration and its inhibition.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRDPIWMGLOQJ-VWPCAPSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)